n-(5-Chloro-1h-indol-1-yl)piperidine-3-carboxamide
CAS No.: 919102-38-8
Cat. No.: VC17316873
Molecular Formula: C14H16ClN3O
Molecular Weight: 277.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 919102-38-8 |
|---|---|
| Molecular Formula | C14H16ClN3O |
| Molecular Weight | 277.75 g/mol |
| IUPAC Name | N-(5-chloroindol-1-yl)piperidine-3-carboxamide |
| Standard InChI | InChI=1S/C14H16ClN3O/c15-12-3-4-13-10(8-12)5-7-18(13)17-14(19)11-2-1-6-16-9-11/h3-5,7-8,11,16H,1-2,6,9H2,(H,17,19) |
| Standard InChI Key | ACIJFNMHGPREQS-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(CNC1)C(=O)NN2C=CC3=C2C=CC(=C3)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(5-Chloro-1H-indol-1-yl)piperidine-3-carboxamide integrates a 5-chloroindole scaffold linked via a carboxamide bond to a piperidine ring. The indole moiety features a bicyclic structure with a benzene fused to a pyrrole ring, substituted at the 5-position with chlorine. The piperidine ring, a six-membered amine, is connected at the 3-position via a carboxamide group. This configuration is represented by the canonical SMILES:
C1CC(CNC1)C(=O)NN2C=CC3=C2C=CC(=C3)Cl.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 277.75 g/mol |
| IUPAC Name | N-(5-chloroindol-1-yl)piperidine-3-carboxamide |
| CAS Number | 919102-38-8 |
| Topological Polar Surface Area | 67.8 Ų |
The compound’s calculated polar surface area (67.8 Ų) suggests moderate membrane permeability, aligning with Lipinski’s rule for drug-likeness.
Synthesis and Structural Modifications
Structural Analogs and Derivatives
Modifications to the indole or piperidine rings alter bioactivity. For example:
-
Chlorine Substitution: The 5-chloro group enhances electron-withdrawing effects, potentially stabilizing receptor interactions.
-
Piperidine Modifications: N-Methylation of the piperidine ring in related compounds improves blood-brain barrier permeability, as seen in MAO-B inhibitors .
Biological Activity and Mechanistic Insights
Serotonin Receptor Modulation
Indole derivatives are known serotonin receptor (5-HT) modulators. The 5-chloro substitution may enhance affinity for 5-HT receptors, which are implicated in migraine pathophysiology. For instance, sumatriptan, a 5-HT agonist, shares structural similarities with this compound’s indole core.
Neurotransmitter Enzyme Inhibition
Piperidine-carboxamide hybrids have inhibited acetylcholinesterase (AChE) and monoamine oxidase (MAO). A study on NP-9, a dual AChE/MAO-B inhibitor, demonstrated that piperidine-linked carboxamides reduce β-amyloid toxicity, suggesting potential in Alzheimer’s disease .
Table 2: Comparative Bioactivity of Structural Analogs
| Compound | Target | IC (nM) |
|---|---|---|
| NP-9 | AChE/MAO-B | 120/85 |
| Sumatriptan | 5-HT | 15 |
| N-(5-Chloro-indolyl)-Piperidine-3-carboxamide | Hypothetical 5-HT | N/A |
Challenges and Future Directions
Pharmacokinetic Optimization
Current data lack ADME (absorption, distribution, metabolism, excretion) profiles. Structural tweaks, such as fluorination or prodrug strategies, could enhance bioavailability.
Target Validation
High-throughput screening against 5-HT receptor subtypes and neurodegenerative targets (e.g., tau protein) is critical. Molecular docking studies using the compound’s 3D structure may prioritize experimental assays.
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